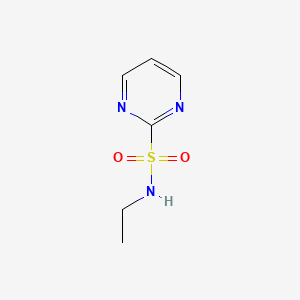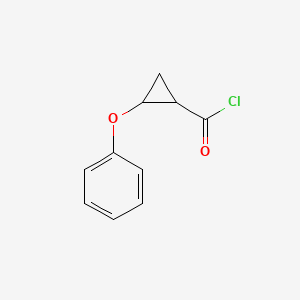
2-Phenoxycyclopropane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxycyclopropane-1-carbonyl chloride: is an organic compound that features a cyclopropane ring substituted with a phenoxy group and a carbonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxycyclopropane-1-carbonyl chloride typically involves the reaction of 2-phenoxycyclopropane-1-carboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2-Phenoxycyclopropane-1-carboxylic acid+Thionyl chloride→2-Phenoxycyclopropane-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
化学反応の分析
Types of Reactions:
Nucleophilic Substitution: The carbonyl chloride group in 2-Phenoxycyclopropane-1-carbonyl chloride is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound undergoes hydrolysis to form 2-phenoxycyclopropane-1-carboxylic acid and hydrogen chloride.
Reduction: The compound can be reduced to 2-phenoxycyclopropane-1-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Major Products:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Phenoxycyclopropane-1-carboxylic acid.
Reduction: 2-Phenoxycyclopropane-1-methanol.
科学的研究の応用
Chemistry: 2-Phenoxycyclopropane-1-carbonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of cyclopropane-containing compounds, which are valuable in medicinal chemistry.
Biology: The compound can be used to modify biomolecules through acylation reactions, potentially altering their biological activity and stability.
Medicine: Derivatives of this compound may exhibit pharmacological properties, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and specialty chemicals.
作用機序
The primary mechanism of action for 2-Phenoxycyclopropane-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The phenoxy group can also participate in electronic interactions, influencing the reactivity and stability of the compound.
類似化合物との比較
Cyclopropane-1-carbonyl chloride: Lacks the phenoxy group, making it less versatile in terms of electronic interactions.
2-Phenoxypropanoic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity.
Phenylcyclopropane: Lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
Uniqueness: 2-Phenoxycyclopropane-1-carbonyl chloride is unique due to the presence of both the phenoxy group and the carbonyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
90797-97-0 |
|---|---|
分子式 |
C10H9ClO2 |
分子量 |
196.63 g/mol |
IUPAC名 |
2-phenoxycyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChIキー |
QULPVACMFCIEGY-UHFFFAOYSA-N |
正規SMILES |
C1C(C1OC2=CC=CC=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




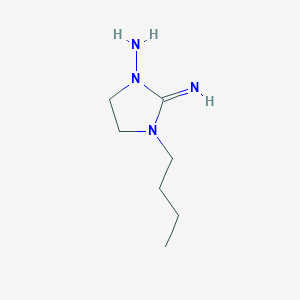
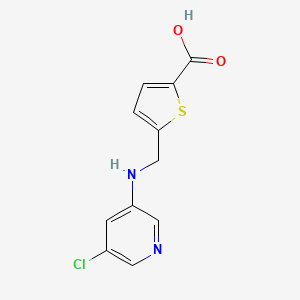
![N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide](/img/structure/B13969890.png)
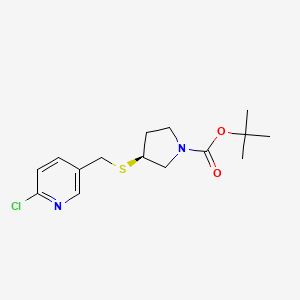

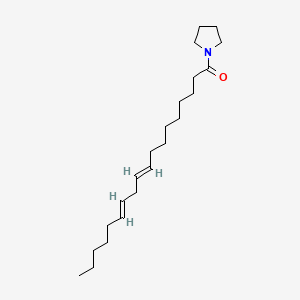
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
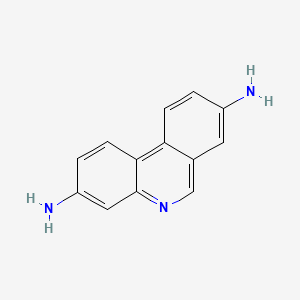
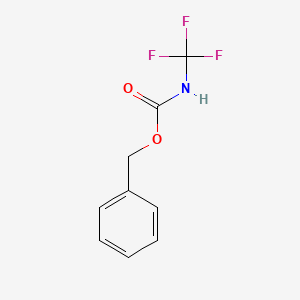
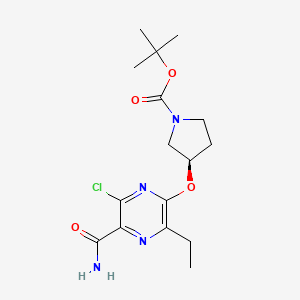
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
